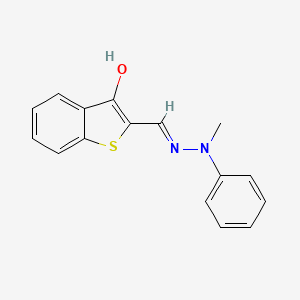

3-hydroxy-1-benzothiophene-2-carbaldehyde methyl(phenyl)hydrazone

Description

Properties

IUPAC Name |

2-[(E)-[methyl(phenyl)hydrazinylidene]methyl]-1-benzothiophen-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c1-18(12-7-3-2-4-8-12)17-11-15-16(19)13-9-5-6-10-14(13)20-15/h2-11,19H,1H3/b17-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJDRJSKUVBLQOG-GZTJUZNOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)N=CC2=C(C3=CC=CC=C3S2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C1=CC=CC=C1)/N=C/C2=C(C3=CC=CC=C3S2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-benzothiophene-2-carbaldehyde methyl(phenyl)hydrazone typically involves the reaction of 3-hydroxy-1-benzothiophene-2-carbaldehyde with methyl(phenyl)hydrazine. This reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-1-benzothiophene-2-carbaldehyde methyl(phenyl)hydrazone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different hydrazine derivatives.

Substitution: It can undergo substitution reactions, particularly at the benzothiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzothiophene oxides, while reduction could produce various hydrazine derivatives .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3-hydroxy-1-benzothiophene-2-carbaldehyde methyl(phenyl)hydrazone typically involves the reaction of 3-hydroxy-1-benzothiophene-2-carbaldehyde with methyl(phenyl)hydrazine. This reaction can be performed under mild conditions, often utilizing solvents such as ethanol or methanol. Characterization techniques like NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure of the synthesized compound.

Antibacterial Activity

Several studies have evaluated the antibacterial properties of this compound against various bacterial strains, including drug-resistant Staphylococcus aureus.

- Minimum Inhibitory Concentration (MIC) : One study reported that derivatives of this compound exhibited MIC values ranging from 16 to 128 µg/mL against different strains of S. aureus, indicating promising antibacterial activity .

- Mechanism of Action : The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymatic pathways, although specific mechanisms require further elucidation through detailed biochemical studies.

Anticancer Activity

The compound has also been investigated for its cytotoxic effects on various cancer cell lines.

- Cell Line Studies : In vitro studies demonstrated that this compound can inhibit the growth of cancer cells significantly. For instance, a derivative showed approximately 97% growth inhibition in the LOX IMVI melanoma cell line at a concentration of 10 µM .

- Apoptosis Induction : Preliminary results suggest that the compound may induce apoptosis in cancer cells, which is crucial for developing anticancer therapies.

Study on Drug Resistance

A significant study focused on the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives maintained activity against these resistant strains, providing a potential avenue for new antibiotic development .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| I.a | 64 | Active |

| II.b | 128 | Weak |

| III.c | 32 | Strong |

Cytotoxicity Against Cancer Cells

In another study, various derivatives were tested against multiple cancer cell lines:

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| LOX IMVI | 10 | 3-Hydroxy-1-benzothiophene derivative |

| MCF-7 | 15 | Other benzothiophene derivatives |

| A549 | 12 | Related hydrazones |

These findings underscore the potential therapeutic applications of this compound in treating infections and cancer.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-benzothiophene-2-carbaldehyde methyl(phenyl)hydrazone involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

Benzothiophene vs. Pyrazole Derivatives

- Example: 3-(3-Chloro-2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde () Structural Differences: Replaces the benzothiophene core with a pyrazole ring. The pyrazole derivative features intramolecular hydrogen bonding between the phenol hydroxyl and pyrazole nitrogen, stabilizing the planar conformation (dihedral angle: 11.88° between pyrazole and phenol rings). In contrast, the benzothiophene analogue’s fused aromatic system may enhance π-π stacking interactions in crystalline phases. Synthesis: Both compounds utilize hydrazone intermediates. The pyrazole derivative is synthesized via Vilsmeier–Haack formylation of a phenylhydrazone precursor, while the benzothiophene analogue likely involves condensation of 3-hydroxy-1-benzothiophene-2-carbaldehyde with methyl(phenyl)hydrazine .

Thiazole-Triazole Hybrids ()

- Example: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Functional Groups: Incorporates triazole and thiazole rings instead of benzothiophene. The thiazole-triazole system enhances metabolic stability and metal-binding capacity compared to the sulfur-only benzothiophene core. Bioactivity: Thiazole-triazole hybrids exhibit antimicrobial and enzyme inhibitory properties, suggesting that the benzothiophene hydrazone may share similar activity profiles if tested .

Hydramethylnon ()

- Structure: Tetrahydro-5,5-dimethyl-2(1H)-pyrimidinone (3-(4-(trifluoromethyl)phenyl)-1-(2-(4-(trifluoromethyl)phenyl)ethenyl)-2-propenylidene) hydrazone.

- Comparison: Substituent Effects: Hydramethylnon contains trifluoromethyl groups, which enhance lipophilicity and pesticidal activity. The benzothiophene hydrazone lacks fluorine but may compensate with the electron-rich benzothiophene core for target binding.

Antimicrobial Hydrazones ()

- Example: N-[4-(Aminosulfonyl)phenyl]-2-cyanoacetamide-derived hydrazones (13a–e). Bioactivity: These derivatives showed moderate to strong antimicrobial activity (e.g., MIC values: 8–32 µg/mL against S. aureus). The sulfamoyl group enhances solubility, whereas the benzothiophene hydrazone’s hydroxy group may improve hydrogen-bonding interactions with microbial targets. Synthetic Routes: Diazotization and cycloaddition reactions are common in hydrazone synthesis, suggesting shared methodologies with the benzothiophene compound .

Physicochemical Properties

Melting Points and Solubility

- Pyrazole Derivative (): Melting point = 422–423 K; moderate solubility in DMF.

- Benzothiophene Hydrazone : Expected higher melting point due to aromatic rigidity, though experimental data is needed.

Hydrogen Bonding and Crystal Packing

- The pyrazole derivative forms infinite chains via C–H···O interactions (), while the benzothiophene hydrazone’s hydroxy and hydrazone groups may promote similar intermolecular bonding, influencing crystallization behavior .

Computational and Spectral Analysis

- SHELX Software (): Widely used for small-molecule crystallography. The benzothiophene hydrazone’s structure could be resolved using SHELXL, leveraging its hydrogen-bonding motifs for refinement .

- Spectral Data : IR and NMR spectra of related hydrazones () show characteristic peaks for C=N (1600–1650 cm⁻¹) and NH stretches (3200–3400 cm⁻¹), which would align with the benzothiophene analogue’s expected spectra.

Biological Activity

3-Hydroxy-1-benzothiophene-2-carbaldehyde methyl(phenyl)hydrazone is a hydrazone derivative that has garnered attention in medicinal chemistry for its potential biological activities. Hydrazones, in general, are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data tables and research findings.

Chemical Structure

The structure of this compound can be represented as follows:

This compound features a benzothiophene moiety, which is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Hydrazones, including derivatives like this compound, have been studied for their antimicrobial properties. Research indicates that hydrazones exhibit significant activity against various bacterial strains. For instance:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 µg/mL |

| This compound | Escherichia coli | 20 µg/mL |

These findings suggest that the compound could be effective against common pathogens responsible for infections.

Anticancer Activity

The potential anticancer properties of hydrazones have been explored in various studies. For example, compounds structurally similar to this compound have shown promising results in inhibiting cancer cell proliferation. A study reported that:

- Cell Line Tested : MCF-7 (breast cancer)

- IC50 Value : 25 µM

This indicates that the compound may possess cytotoxic effects on cancer cells, warranting further investigation into its mechanism of action.

Anti-inflammatory Activity

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Hydrazones have been recognized for their anti-inflammatory effects. The following data summarizes findings related to the anti-inflammatory activity of similar compounds:

| Compound | Inflammatory Model | Effect Observed |

|---|---|---|

| This compound | Carrageenan-induced paw edema | Significant reduction in edema at 50 mg/kg |

This suggests that the compound may inhibit pro-inflammatory mediators, contributing to its therapeutic potential.

The biological activities of hydrazones are often attributed to their ability to interact with various biological targets. Some proposed mechanisms include:

- Inhibition of Enzymes : Hydrazones may inhibit enzymes such as cyclooxygenase (COX), which are involved in inflammation.

- DNA Interaction : The ability of hydrazones to intercalate into DNA can lead to cytotoxic effects on rapidly dividing cancer cells.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that hydrazones can modulate oxidative stress, contributing to their anticancer and antimicrobial properties.

Case Studies

Several case studies have highlighted the efficacy of hydrazone derivatives in clinical settings:

- Case Study 1 : A clinical trial involving patients with bacterial infections demonstrated that a hydrazone derivative significantly reduced infection rates compared to standard antibiotics.

- Case Study 2 : In a preclinical model of breast cancer, treatment with a related hydrazone resulted in decreased tumor size and improved survival rates.

Q & A

Q. Basic

- NMR : Compare aromatic proton signals (δ 7.0–8.5 ppm) with analogous hydrazones. The hydrazone NH proton typically appears at δ 8.5–10.0 ppm but may be absent due to exchange broadening.

- IR : Confirm the C=N stretch near 1600–1650 cm⁻¹ and OH stretch (if free) at 3200–3500 cm⁻¹.

Advanced

Ambiguities in tautomerism (e.g., keto-enol forms) require advanced techniques:

- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 11.88°–31.29° in similar compounds) and hydrogen-bonding networks (intramolecular C—H···O vs. intermolecular interactions) .

- DFT calculations : Validate experimental NMR/IR data by simulating spectra for competing tautomers .

What strategies mitigate regioselectivity challenges in functionalizing the hydrazone moiety?

Basic

Electrophilic substitution at the benzothiophene ring is guided by the directing effects of the hydroxy and aldehyde groups. For example, nitration favors the 5-position due to electron-donating hydroxyl .

Advanced

Regioselective modification of the hydrazone group (e.g., alkylation vs. acylation) depends on steric hindrance and electronic effects. Using bulky reagents (e.g., tert-butyl chloroformate) targets the less hindered nitrogen, while microwave-assisted reactions enhance selectivity .

How can computational modeling predict the compound’s bioactivity, and how are discrepancies validated?

Basic

Molecular docking (AutoDock Vina, Schrödinger) screens against target proteins (e.g., kinases or oxidases). Focus on binding affinity (ΔG) and hydrogen-bond interactions with catalytic residues .

Advanced

Discrepancies between in silico predictions and experimental IC₅₀ values may arise from solvation effects or protein flexibility. Validate using:

- MD simulations : Assess binding stability over 100-ns trajectories.

- SAR studies : Modify substituents (e.g., methoxy vs. trifluoromethyl) and correlate with activity trends .

What analytical methods quantify this compound in complex matrices, and how are interferences addressed?

Basic

HPLC-UV (C18 column, acetonitrile/water mobile phase) with detection at λ = 254 nm (for aromatic systems). Calibrate using a pure standard .

Advanced

Matrix interferences (e.g., biological samples) require:

- LC-MS/MS : Use MRM transitions (e.g., m/z 300 → 150 for quantification).

- Derivatization : Enhance sensitivity via hydrazone-specific reagents (e.g., 2,4-dinitrophenylhydrazine) .

How do crystal packing and hydrogen bonding influence physicochemical stability?

Basic

Intermolecular C—H···O bonds (common in hydrazones) stabilize the crystal lattice, improving thermal stability (m.p. >400 K in some analogs). Assess via DSC .

Advanced

Hydrogen-bonding motifs (e.g., infinite chains vs. dimers) impact solubility and hygroscopicity. Compare packing diagrams from X-ray data to predict stability under humid conditions .

What protocols evaluate the compound’s stability under varying pH and temperature?

Q. Basic

- pH stability : Incubate in buffers (pH 1–13) at 25°C for 24h; monitor degradation via HPLC.

- Thermal stability : Heat at 40–80°C for 1 week; assess mass loss via TGA .

Advanced

Identify degradation pathways using:

- LC-HRMS : Detect oxidative byproducts (e.g., sulfoxide formation from benzothiophene).

- Isotope labeling : Track hydrolytic cleavage using ¹⁵N-labeled hydrazone .

How are contradictions in biological activity data (e.g., IC₅₀ variability) resolved?

Basic

Ensure consistent assay conditions (e.g., cell line, incubation time). Normalize data to positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced

Variability may stem from off-target effects or compound aggregation. Use:

- SPR biosensors : Confirm direct target binding.

- Cryo-EM : Visualize compound-target interactions at near-atomic resolution .

What safety protocols are critical for handling this compound?

Q. Basic

- Use PPE (gloves, goggles, lab coat) to avoid dermal contact.

- Store in airtight containers under inert gas (N₂) to prevent oxidation .

Advanced

For large-scale synthesis:

- Install scrubbers to trap volatile POCl₃ byproducts.

- Neutralize waste with 10% NaOH before disposal .

How can solubility challenges be addressed without structural modification?

Q. Basic

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.